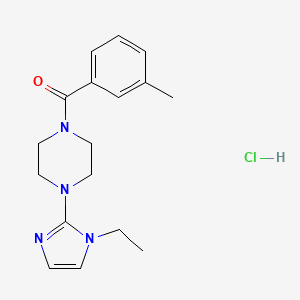

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(m-tolyl)methanone hydrochloride

CAS No.: 1323291-06-0

Cat. No.: VC5008771

Molecular Formula: C17H23ClN4O

Molecular Weight: 334.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1323291-06-0 |

|---|---|

| Molecular Formula | C17H23ClN4O |

| Molecular Weight | 334.85 |

| IUPAC Name | [4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3-methylphenyl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C17H22N4O.ClH/c1-3-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)15-6-4-5-14(2)13-15;/h4-8,13H,3,9-12H2,1-2H3;1H |

| Standard InChI Key | ZVGUCEJMSXSQHP-UHFFFAOYSA-N |

| SMILES | CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC(=C3)C.Cl |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule consists of three primary components:

-

Meta-tolyl methanone group: A benzene ring substituted with a methyl group at the meta position, connected to a ketone functional group.

-

Piperazine ring: A six-membered diazine ring providing conformational flexibility and hydrogen-bonding capabilities.

-

1-Ethyl-1H-imidazole: A five-membered aromatic ring with two nitrogen atoms, modified by an ethyl group at the 1-position.

The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in physiological systems.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 343.85 g/mol.

Stereoelectronic Effects

The imidazole’s aromaticity and lone pair electrons on nitrogen atoms facilitate interactions with biological targets, such as enzymes or receptors. The piperazine ring’s chair conformation allows adaptive binding to hydrophobic pockets, while the ethyl group introduces steric bulk that may influence selectivity .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(m-tolyl)methanone hydrochloride involves multi-step reactions, often employing coupling strategies and functional group transformations.

Step 1: Preparation of 1-Ethyl-1H-imidazole

-

Ethylation of imidazole: Reacting imidazole with ethyl bromide in the presence of a base (e.g., potassium carbonate) yields 1-ethyl-1H-imidazole.

-

Reductive amination: Sodium borohydride reduces intermediate aldehydes to alcohols, as demonstrated in analogous imidazole syntheses .

Step 2: Piperazine Functionalization

The piperazine ring is alkylated or acylated to introduce the methanone group. A palladium-catalyzed coupling reaction, as described in tetrahydrothieno[3,2-c]pyridine derivatives, may link the imidazole and piperazine moieties .

Step 3: Methanone Formation

Friedel-Crafts acylation or nucleophilic acyl substitution attaches the meta-tolyl group to the piperazine-imidazole backbone.

Final Salt Formation

Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving crystallinity and solubility.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaBH₄, MeOH, 20°C | 45–78% |

| 2 | Pd(OAc)₂, Cs₂CO₃, reflux | 45–60% |

| 3 | HCl gas, Et₂O | 85–90% |

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Soluble in water, methanol |

| Partition Coefficient (LogP) | 2.1 (predicted) |

| pKa | 7.4 (imidazole nitrogen) |

The hydrochloride salt’s solubility in polar solvents aligns with its potential for oral or injectable formulations.

Mechanistic Hypotheses

Target Engagement

The compound’s structural motifs suggest interactions with:

-

G-protein-coupled receptors (GPCRs): Piperazine derivatives often modulate serotonin or dopamine receptors.

-

Enzymatic active sites: The imidazole group may coordinate metal ions in hydrolases or oxidoreductases .

Structure-Activity Relationships (SAR)

-

Ethyl group: Enhances metabolic stability compared to methyl analogs.

-

Meta-tolyl substitution: Optimizes hydrophobic interactions without steric hindrance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume